molecular formula C13H17NO2S B13016404 Benzyl(2,2-dimethylthietan-3-yl)carbamate

Benzyl(2,2-dimethylthietan-3-yl)carbamate

Cat. No.: B13016404
M. Wt: 251.35 g/mol
InChI Key: LVVPRHQAYFSFKU-UHFFFAOYSA-N
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Description

Benzyl(2,2-dimethylthietan-3-yl)carbamate is an organic compound with the molecular formula C₁₃H₁₇NO₂S It is a carbamate derivative, which means it contains the functional group -NHCOO-

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2,2-dimethylthietan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2,2-dimethylthietan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: the general principles of carbamate synthesis, such as the use of carbamoyl chlorides and amines, can be applied on a larger scale with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl(2,2-dimethylthietan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl(2,2-dimethylthietan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(2,2-dimethylthietan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Benzyl(2,2-dimethylthietan-3-yl)carbamate is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

benzyl N-(2,2-dimethylthietan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-13(2)11(9-17-13)14-12(15)16-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVPRHQAYFSFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CS1)NC(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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